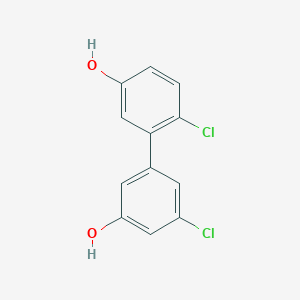
5-(3-Acetylaminophenyl)-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Acetylaminophenyl)-2-chlorophenol, 95% (5-3AACP-2CP) is a compound of interest in the field of organic chemistry. It is a white crystalline solid with a melting point of 171-173 degrees Celsius. 5-3AACP-2CP is used in various scientific applications, including synthesis, research and development, and laboratory experiments.
Mecanismo De Acción
The mechanism of action of 5-(3-Acetylaminophenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed that the compound interacts with enzymes and other proteins in the body. It is also believed to interact with cell membranes, which could explain its potential effects on biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylaminophenyl)-2-chlorophenol, 95% are not fully understood. However, it is believed that the compound may have an effect on the metabolism of certain substances in the body. It is also believed to have an effect on the production of certain hormones and neurotransmitters. Additionally, it is believed to have an effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Acetylaminophenyl)-2-chlorophenol, 95% in laboratory experiments include its low cost and availability. Additionally, it is relatively easy to synthesize and use in experiments. The main limitation of using 5-(3-Acetylaminophenyl)-2-chlorophenol, 95% in laboratory experiments is its potential toxicity. The compound is considered to be toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 5-(3-Acetylaminophenyl)-2-chlorophenol, 95%. These include further research into its mechanism of action and biochemical and physiological effects, as well as further development of its use in the synthesis of pharmaceuticals and other compounds. Additionally, further research into its use in the synthesis of polymers and other materials could be beneficial. Finally, further research into its potential toxicity and safety could be beneficial.
Métodos De Síntesis
5-(3-Acetylaminophenyl)-2-chlorophenol, 95% can be synthesized from starting materials such as 3-chloroacetophenone, acetic anhydride, and sodium methoxide. The reaction is carried out in a solvent such as dichloromethane. The reaction is initiated by adding the 3-chloroacetophenone and acetic anhydride to the dichloromethane. Then, the sodium methoxide is added and the reaction is allowed to proceed for about two hours. The reaction is then quenched with water and the product is isolated by extraction with ethyl acetate. The product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-(3-Acetylaminophenyl)-2-chlorophenol, 95% is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as 2-chloro-5-(3-acetylphenyl)-1,3-diphenylpropane. This compound is used in the synthesis of a variety of pharmaceuticals and other organic compounds. 5-(3-Acetylaminophenyl)-2-chlorophenol, 95% is also used in the synthesis of polymers and other materials. Additionally, it is used in the synthesis of dyes and pigments.
Propiedades
IUPAC Name |
N-[3-(4-chloro-3-hydroxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-13(15)14(18)8-11/h2-8,18H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELOMCDGYAGTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686032 |
Source


|
| Record name | N-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylaminophenyl)-2-chlorophenol | |
CAS RN |
1261899-29-9 |
Source


|
| Record name | N-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)
![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)
![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)


![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)
![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)


